3-Chlorochrysene
Overview
Description
3-Chlorochrysene: is an organic compound with the molecular formula C18H11Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, where a chlorine atom is substituted at the third position of the chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorochrysene typically involves the chlorination of chrysene. One common method is the direct chlorination of chrysene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity chrysene and chlorine gas, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorochrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound-1,2-dione.
Reduction: Formation of 3-chlorodihydrochrysene.
Substitution: Formation of 3-methoxychrysene or 3-ethoxychrysene.
Scientific Research Applications
Chemistry: 3-Chlorochrysene is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds.
Biology and Medicine: Research is ongoing to explore the biological activity of this compound and its derivatives. It is studied for its potential use in developing new pharmaceuticals and understanding its interactions with biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chlorochrysene involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Chrysene: The parent compound without the chlorine substitution.
1-Chlorochrysene: Chlorine substituted at the first position.
2-Chlorochrysene: Chlorine substituted at the second position.
4-Chlorochrysene: Chlorine substituted at the fourth position.
Comparison: 3-Chlorochrysene is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and physical properties. Compared to other chlorinated chrysenes, this compound may exhibit different reactivity patterns and biological activities, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
3-chlorochrysene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRUZZCCWGEMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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